2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
Its core structure features a thiazolo[4,5-d]pyridazine scaffold substituted at the 7-position with a 4-chlorophenyl group and at the N-acetamide position with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-3-5-14(22)6-4-13)25-26(21(19)28)11-17(27)24-15-7-9-16(29-2)10-8-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJNHDUDFHQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridazine core, followed by the introduction of the chlorophenyl and methoxyphenylacetamide groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, leading to a diverse array of compounds with potentially different properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, it can be used in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include binding to specific enzymes or receptors, altering signal transduction pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent at the 7-Position: 4-Chlorophenyl (Target Compound and ): The chloro group increases lipophilicity and may enhance membrane permeability. ’s dual chloro-substituted analog (CAS 941897-63-8) has a higher molecular weight (445.3 g/mol) compared to the target compound . 4-Fluorophenyl (): Fluorine’s electronegativity and small size improve metabolic stability while maintaining steric bulk. This substitution reduces molecular weight (428.86 g/mol) .
N-Aryl Substituent :
Hypothetical Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound could improve aqueous solubility compared to chloro or fluoro analogs, though this may reduce binding affinity to hydrophobic enzyme pockets.
- Steric and Electronic Effects: The thienyl group in may confer unique selectivity due to its planar structure and sulfur atom, which could engage in non-covalent interactions absent in phenyl-substituted analogs .
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide represents a complex organic structure with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities. The presence of functional groups such as the 4-chlorophenyl and methoxyphenyl moieties contributes to its chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds with similar structural frameworks exhibit a variety of pharmacological activities:
- Antimicrobial Activity : Many thiazolo[4,5-d]pyridazine derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Compounds in this class have shown promising IC50 values indicating effective inhibition .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example, the thiazolo[4,5-d]pyridazine core may facilitate binding to enzyme active sites or receptor sites, modulating their activity.
Study on Antimicrobial Properties
A study focusing on the synthesis of thiazolo derivatives reported that compounds similar to our target showed moderate to strong antibacterial activity. The most active derivatives had IC50 values significantly lower than the standard reference, indicating their potential as new antibiotics .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.13 ± 0.003 | Urease |
| Compound B | 6.28 ± 0.003 | AChE |
| Compound C | 2.14 ± 0.002 | Bacterial Inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to receptors involved in inflammatory responses, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-acetamido-thiazolo[3,2-b]pyridazine | Thiazole and pyridazine rings | Antimicrobial |
| 3-(3-methoxyphenyl)-thiazolo[3,2-b]pyridazine | Methoxy group in different position | Anticancer |
| 7-(3-chlorophenyl)-thiazolo[4,5-d]pyridazine | Chlorine substitution instead of methoxy | Enhanced antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
